molecular formula C23H29N3O2 B2878033 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2097924-20-2

6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2878033
CAS No.: 2097924-20-2
M. Wt: 379.504
InChI Key: HALBSXBKHXHGIV-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of cyclopropyl, benzofuran, piperidine, and dihydropyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and benzofuran intermediates, followed by their coupling with piperidine and dihydropyrimidinone units under controlled conditions. Common reagents used in these reactions include cyclopropyl bromide, benzofuran derivatives, piperidine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidinone derivatives, benzofuran-containing molecules, and piperidine-based compounds. Examples include:

  • 3,4-Dihydropyrimidin-2(1H)-ones
  • Benzofuran-2-carboxylic acid derivatives
  • Piperidine-4-carboxamide derivatives

Uniqueness

6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-23-14-21(19-2-3-19)24-16-26(23)15-18-6-10-25(11-7-18)9-5-17-1-4-22-20(13-17)8-12-28-22/h1,4,13-14,16,18-19H,2-3,5-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALBSXBKHXHGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CCC4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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